molecular formula C6H3BrClN3 B15089736 7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine CAS No. 1401687-55-5

7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine

Cat. No.: B15089736
CAS No.: 1401687-55-5
M. Wt: 232.46 g/mol
InChI Key: BNJVAVZOMNSZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound featuring a fused imidazole-pyridine scaffold. The imidazo[4,5-c]pyridine core is a purine isostere, enabling interactions with biomolecules such as proteins and nucleic acids . The bromine and chlorine substituents at positions 7 and 2, respectively, modulate electronic properties, steric bulk, and binding affinity. Such derivatives are explored for antiviral, anticancer, and kinase-inhibitory activities due to their structural mimicry of nucleotides and adaptability in drug design .

Properties

CAS No.

1401687-55-5

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-2-chloro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H,10,11)

InChI Key

BNJVAVZOMNSZLO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=C(N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine typically involves the reaction of 2,3-diaminopyridine with appropriate halogenated reagents. One common method includes the use of 2,3-diaminopyridine reacting with bromine and chlorine sources under controlled conditions to introduce the bromo and chloro substituents at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and phase transfer catalysis can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine (C7) and chlorine (C2) atoms serve as primary sites for nucleophilic substitution. Reactivity is influenced by the electron-deficient aromatic system and steric factors.

Reaction TypeConditionsProductYieldSource
Bromine displacement (C7)KOH, DMF, 80°C, 12h7-Hydroxy-2-chloro derivative78%
Chlorine displacement (C2)NH₃ (aq), EtOH, reflux, 6h2-Amino-7-bromo derivative65%
Sequential halogen replacementCuI, L-proline, DMSO, 120°C2,7-Diamino derivative52%

Key findings:

  • Bromine exhibits higher lability compared to chlorine under basic conditions due to weaker C-Br bond strength.

  • Microwave-assisted reactions reduce reaction times by 40–60% while maintaining yields above 70% .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed couplings, enabling structural diversification.

Suzuki-Miyaura Coupling

PositionBoronic AcidCatalyst SystemProductYieldSource
C7Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane7-Phenyl-2-chloro derivative83%
C24-Cyanophenylboronic acidPd(OAc)₂, SPhos, THF2-(4-Cyanophenyl)-7-bromo analog68%

Buchwald-Hartwig Amination

SubstrateAmineConditionsProductYieldSource
7-Bromo-2-chloro compoundPiperidinePd₂(dba)₃, Xantphos, toluene7-Piperidinyl-2-chloro form74%

Cyclization and Heteroannulation

The imidazo[4,5-c]pyridine core undergoes cycloaddition and annulation reactions to form polycyclic systems:

ReagentConditionsProductApplicationSource
Propargyl bromideCuI, DIPEA, DMF, 100°CFused imidazo[4,5-c]naphthyridineKinase inhibitor precursor
Ethyl glyoxylateTFA, CH₂Cl₂, rt, 24hImidazo[4,5-c]pyridinone derivativeAntiviral agent scaffold

Mechanistic insight:

  • Cyclization proceeds via imine intermediate formation, followed by intramolecular nucleophilic attack (Scheme 1) .

Biological Interactions

The compound modulates enzyme activity through halogen-dependent binding:

TargetIC₅₀MechanismBiological EffectSource
RSV Fusion protein21 μMHalogen-mediated hydrophobic interactionsViral entry inhibition
PI3Kγ kinase0.4 μMCompetitive ATP-binding site blockageAntiproliferative activity

Structure-activity relationship (SAR):

  • Bromine at C7 enhances target affinity by 3–5× compared to chloro analogs .

  • Chlorine at C2 improves metabolic stability (t₁/₂ > 6h in human microsomes) .

Stability and Degradation Pathways

The compound demonstrates pH- and temperature-dependent stability:

ConditionHalf-LifeMajor Degradation ProductSource
pH 1.2 (HCl, 37°C)2.3h7-Bromo-2-hydroxy derivative
pH 10.0 (NaOH, 60°C)0.8hRing-opened diaminopyridine
UV light (254nm, 24h)8.7hDebrominated chlorinated byproducts

This comprehensive analysis confirms 7-bromo-2-chloro-3H-imidazo[4,5-c]pyridine as a versatile intermediate for medicinal chemistry and materials science. Its dual halogen functionality enables precise regioselective modifications, while the fused heterocyclic system provides a stable platform for developing bioactive molecules.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular pathways and biological processes. For example, it may interact with GABA receptors or other protein targets, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of halogen substituents significantly influences reactivity and bioactivity. Key analogs include:

Compound Name Substituents Ring System Key Properties Reference
7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine Br (C7), Cl (C2) Imidazo[4,5-c]pyridine Enhanced electrophilicity at C7/C2; potential for cross-coupling reactions
6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine Br (C6), Cl (C4) Imidazo[4,5-c]pyridine Altered electronic distribution; reduced planarity due to steric clash
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Br (C6), CH3 (C3) Imidazo[4,5-b]pyridine Increased hydrophobicity; [4,5-b] system alters nitrogen positioning
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine Br (C7), CH3 (N1), Ph (C2) Imidazo[4,5-c]pyridine Phenyl group enhances π-π stacking; methyl improves metabolic stability

Key Observations :

  • Halogen Positioning : Bromine at C7 (vs. C6) increases steric accessibility for nucleophilic substitution .
  • Ring System Differences : Imidazo[4,5-c]pyridine derivatives exhibit distinct hydrogen-bonding patterns compared to [4,5-b] analogs due to nitrogen arrangement .

Contrasts :

  • The 7-Bromo-2-chloro analog’s lack of polar groups (e.g., acetyl in ) may reduce solubility but improve blood-brain barrier permeability.
  • Methyl or phenyl substitutions (e.g., ) improve lipophilicity but may increase off-target binding.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility LogP (Predicted)
This compound Not reported Low in water; soluble in DMSO/CHCl3 2.8
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Not reported Soluble in methanol 2.5
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one 114–115 High in DMSO 1.9
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 142 Moderate in EtOAc 3.1

Trends :

  • Halogens (Br/Cl) increase molecular weight and logP, reducing aqueous solubility .
  • Acetyl or morpholine substituents (e.g., ) improve solubility via hydrogen bonding .

Biological Activity

7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅BrClN₃, with a molecular weight of approximately 232.5 g/mol. The compound features a fused imidazole and pyridine ring system, which is characteristic of many biologically active compounds. The presence of bromine and chlorine substituents is believed to enhance its reactivity and biological activity.

Research indicates that this compound interacts with various biological targets:

  • Receptor Interaction : The compound acts as an antagonist for several biological receptors, including those involved in the renin-angiotensin system and the arachidonic acid pathway. This interaction can lead to reduced activity of angiotensin II and thromboxane A2 receptors, which are crucial in regulating blood pressure and inflammatory responses .
  • Kinase Inhibition : It has been shown to inhibit specific kinases that play pivotal roles in cell signaling pathways. By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of target proteins, thereby influencing various cellular processes .

Anticancer Activity

This compound exhibits significant anticancer properties. Studies have reported its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa0.4
SW6200.7
A5491.8
MCF73.2

The compound induces apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against certain bacterial strains:

  • Moderate activity against Escherichia coli (MIC 32 µM) has been observed .

This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives based on the imidazo[4,5-c]pyridine scaffold:

  • Antiproliferative Activity : A series of bromo-substituted derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The results indicated that bromine substitution significantly increased the antiproliferative activity compared to unsubstituted analogs .
  • In Vitro Studies : In vitro assays have shown that compounds derived from this compound can selectively inhibit cancer cell proliferation while exhibiting minimal cytotoxicity towards normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.